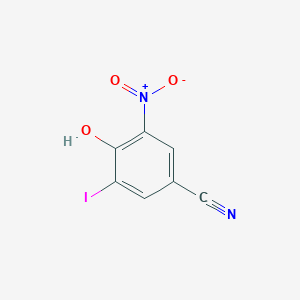

Nitroxinil

Cat. No. B131409

Key on ui cas rn:

1689-89-0

M. Wt: 290.01 g/mol

InChI Key: SGKGVABHDAQAJO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08445480B2

Procedure details

To a solution of 4.0 g of 4-hydroxy-3-iodo-5-nitrobenzonitrile in 240 ml dimethylformamide was added 4.13 g of methyl boronic acid, and 8.99 g of cesium carbonate. The mixture was then degassed by bubbling argon gas through it for 30 min. Tris(dibenzylidineacetone)dipalladium (1.38 g) was added, and the mixture was then heated to 130° C. for 15 h. Analysis of the crude mixture via LC/MS showed complete formation of the desired product with ca. 14% reduction of the iodide. The mixture was cooled to room temperature, diluted with water (300 ml) and acetic acid (˜50 ml), and then extracted with ethyl acetate (5×300 ml). The organic layers were dark red-brown to light green-yellow in succession. The combined organic layers were extracted with water (2×300 ml) and then 2M sodium hydroxide (3×300 ml). The aqueous layers were red to yellow in succession. The combined aqueous layers (containing the phenol), were made slightly acidic by addition of 100 ml of acetic acid and then extracted with ethyl acetate (3×300 ml). These organic layers were combined, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified via flash chromatography (Rf=0.17 in 2/1 hexanes/ethyl acetate) on a Biotage Horizon, 65i column, eluting with 1 column volume of 5% ethyl acetate in hexanes, followed by a linear gradient from 5 to 80% of ethyl acetate in hexanes over 10 column volumes to provide 1.01 g (41%) of the title compound. The base-extracted organic layer was concentrated in vacuo and purified via flash chromatography on a Biotage Horizon in the same way to provide an additional 305 mg (12%) of the title compound. Mass spectrum (ESI) 177.0 (M−1). 1H NMR (500 MHz, CDCl3): δ 11.23 (s, 1H), 8.33 (s, 1H), 7.68 (s, 1H), 2.39 (s, 3H).

Name

cesium carbonate

Quantity

8.99 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1I.[CH3:14]B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:14] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=C(C#N)C=C1[N+](=O)[O-])I

|

|

Name

|

|

|

Quantity

|

4.13 g

|

|

Type

|

reactant

|

|

Smiles

|

CB(O)O

|

|

Name

|

cesium carbonate

|

|

Quantity

|

8.99 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

|

|

Quantity

|

240 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then degassed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by bubbling argon gas through it for 30 min

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Tris(dibenzylidineacetone)dipalladium (1.38 g) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with water (300 ml) and acetic acid (˜50 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (5×300 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic layers were extracted with water (2×300 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined aqueous layers (containing the phenol),

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were made slightly acidic by addition of 100 ml of acetic acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (3×300 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified via flash chromatography (Rf=0.17 in 2/1 hexanes/ethyl acetate) on a Biotage Horizon, 65i column

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 1 column volume of 5% ethyl acetate in hexanes

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=C(C#N)C=C1[N+](=O)[O-])C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.01 g | |

| YIELD: PERCENTYIELD | 41% | |

| YIELD: CALCULATEDPERCENTYIELD | 41.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |